N-(1-NAPHTHYL)-N'-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA
Overview
Description
N-(1-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both naphthyl and pyrazolyl groups, suggests potential biological activity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA typically involves the reaction of 1-naphthylamine with 3-(1H-pyrazol-1-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthyl and pyrazolyl groups suggests potential interactions with aromatic and heterocyclic binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(1-NAPHTHYL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA
- N-(2-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA
- N-(1-NAPHTHYL)-N’-[2-(1H-PYRAZOL-1-YL)ETHYL]UREA
Uniqueness
N-(1-NAPHTHYL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA is unique due to the specific combination of the naphthyl and pyrazolyl groups. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(3-pyrazol-1-ylpropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-4-12-21-13-5-11-19-21)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-3,5-9,11,13H,4,10,12H2,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSBIYPDCFUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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